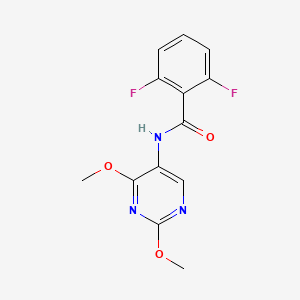
2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic organic compound that is widely used in medicinal chemistry, biochemistry, and pharmaceutical research. In
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate involves the inhibition of various enzymes such as GSK-3β, CDK5, and HDACs. GSK-3β is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes such as glycogen metabolism, cell cycle progression, and gene expression. CDK5 is a proline-directed serine/threonine kinase that is involved in the regulation of neuronal development and synaptic plasticity. HDACs are a family of enzymes that catalyze the removal of acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of these enzymes by 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate leads to the modulation of various cellular processes, leading to the potential treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate have been extensively studied in vitro and in vivo. It has been found to exhibit potent inhibitory activity against GSK-3β, CDK5, and HDACs, leading to the modulation of various cellular processes. Inhibition of GSK-3β has been implicated in the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Inhibition of CDK5 has been implicated in the treatment of various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Inhibition of HDACs has been implicated in the treatment of various cancers such as breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate in lab experiments include its potent inhibitory activity against various enzymes, its synthetic accessibility, and its potential applications in various fields such as medicinal chemistry and drug discovery. The limitations of using 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential adverse effects on cellular processes.
Direcciones Futuras
The future directions of research on 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate include the development of more potent and selective inhibitors of various enzymes such as GSK-3β, CDK5, and HDACs. The development of these inhibitors could lead to the potential treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another future direction of research on 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate includes the elucidation of its mechanism of action at the molecular level. This could lead to a better understanding of the cellular processes that are modulated by this compound and could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate involves the reaction of 2-bromo-2-phenylacetic acid with 2-fluoropyridine-4-carboxylic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes such as glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinase 5 (CDK5), and histone deacetylases (HDACs). These enzymes are involved in the regulation of various cellular processes such as cell cycle progression, gene expression, and apoptosis. Inhibition of these enzymes has been implicated in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
[2-(2-bromophenyl)-2-oxoethyl] 2-fluoropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO3/c15-11-4-2-1-3-10(11)12(18)8-20-14(19)9-5-6-17-13(16)7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRUUJAATAEYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC(=NC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

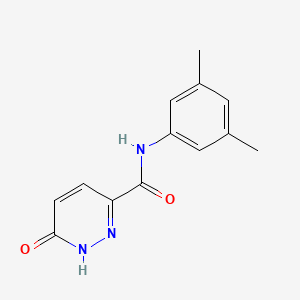
![N-(2-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2722327.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2722328.png)
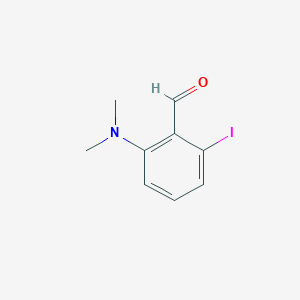

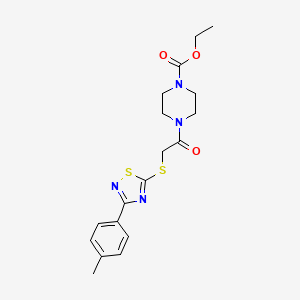
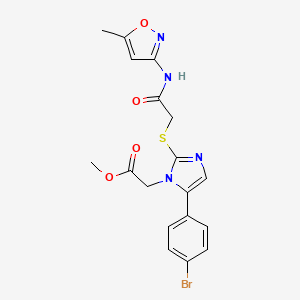
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)
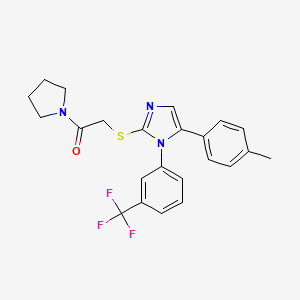
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)
![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)
![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)
![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)
